molecular formula C15H13N3O B10967533 N-(1H-indazol-5-yl)-2-phenylacetamide

N-(1H-indazol-5-yl)-2-phenylacetamide

Cat. No.: B10967533
M. Wt: 251.28 g/mol
InChI Key: IFPFXTMONMIJEB-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)-2-phenylacetamide is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-2-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes that are essential for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(1H-indazol-5-yl)-2-phenylacetamide

InChI

InChI=1S/C15H13N3O/c19-15(8-11-4-2-1-3-5-11)17-13-6-7-14-12(9-13)10-16-18-14/h1-7,9-10H,8H2,(H,16,18)(H,17,19)

InChI Key

IFPFXTMONMIJEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NN=C3

solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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